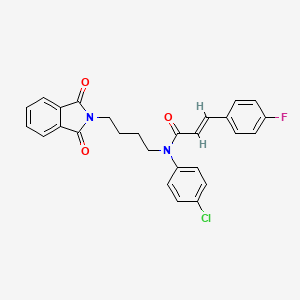

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide

Description

This compound is an acrylamide derivative featuring a 4-chlorophenyl group, a 4-fluorophenyl group, and a 4-(1,3-dioxoisoindolin-2-yl)butyl chain. Its synthesis typically involves coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and α-bromoacrylic acid under controlled conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

(E)-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22ClFN2O3/c28-20-10-14-22(15-11-20)30(25(32)16-9-19-7-12-21(29)13-8-19)17-3-4-18-31-26(33)23-5-1-2-6-24(23)27(31)34/h1-2,5-16H,3-4,17-18H2/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRRNSDLZVADQE-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C=CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)/C=C/C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-fluorophenyl)acrylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Acrylamide moiety : Known for its reactivity and ability to form covalent bonds with biological targets.

- Dioxoisoindoline core : Imparts unique electronic properties that may enhance interaction with biological macromolecules.

- Chlorophenyl and fluorophenyl substituents : These aromatic groups may contribute to hydrophobic interactions with target proteins.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis has been documented, suggesting it disrupts the cell cycle and promotes programmed cell death .

- Target Interaction : Molecular docking studies indicate that the compound may interact with key proteins involved in cancer progression, such as kinases and transcription factors. This interaction could inhibit their activity, leading to reduced tumor growth .

- Computational Predictions : Tools like the Prediction of Activity Spectra for Substances (PASS) have been utilized to forecast the pharmacological effects of the compound based on its chemical structure. Predictions suggest potential anti-inflammatory and anti-proliferative activities .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 4-Chlorobenzamide | Chlorobenzene ring | Moderate anti-inflammatory | Lacks dioxoisoindoline |

| Isoindole Derivative | Isoindole core | Anticancer properties | No acrylamide functionality |

| 3-Nitrophenyl Acrylamide | Nitro group on phenyl | Cytotoxic effects | No dioxoisoindoline moiety |

The presence of both the dioxoisoindoline structure and multiple aromatic substituents in this compound enhances its biological efficacy and selectivity compared to other related compounds .

Case Studies

Several studies have evaluated the biological activity of this compound:

- In vitro Studies : Research demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines at micromolar concentrations. For instance, a study reported IC50 values indicating potent activity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells .

- Mechanistic Insights : Further investigations revealed that the compound induces reactive oxygen species (ROS) generation, leading to oxidative stress in cancer cells, which is a known pathway for triggering apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Acrylamide Core

a) Electron-Withdrawing vs. Electron-Donating Groups

- (E)-N-(4-ethoxyphenyl)-3-(4-fluorophenyl)acrylamide (CAS 853347-64-5): The ethoxy group is electron-donating, reducing electrophilicity at the acrylamide carbonyl. This contrasts with the electron-withdrawing Cl and F in the target compound, which may stabilize the enone system and influence reactivity .

Table 1: Substituent Effects on Acrylamide Derivatives

b) Role of the Phthalimide Moiety

- 3-Chloro-N-phenyl-phthalimide : The phthalimide group in this compound is used in polymer synthesis due to its thermal stability. In the target compound, the butyl linker may enhance flexibility, allowing the phthalimide to interact with hydrophobic pockets in biological targets .

- (E)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3-(4-nitrophenyl)acrylamide (hypothetical analogue) : Introducing a nitro group instead of fluorine would increase electron withdrawal but reduce metabolic stability due to nitro group toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.